![molecular formula C24H25NO B4953498 9-[4-(3,4-Dimethylphenoxy)butyl]carbazole](/img/structure/B4953498.png)
9-[4-(3,4-Dimethylphenoxy)butyl]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[4-(3,4-Dimethylphenoxy)butyl]carbazole: is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features a carbazole core linked to a dimethylphenoxybutyl group, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-[4-(3,4-Dimethylphenoxy)butyl]carbazole typically involves the reaction of carbazole with 4-(3,4-dimethylphenoxy)butyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-3,6-dione derivatives.
Reduction: Reduction reactions can convert the carbazole core to tetrahydrocarbazole derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carbazole-3,6-dione derivatives.
Reduction: Tetrahydrocarbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-[4-(3,4-Dimethylphenoxy)butyl]carbazole is used as a building block in the synthesis of advanced organic materials, including organic semiconductors and light-emitting diodes (LEDs).
Medicine: Carbazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the development of organic photovoltaic cells and other electronic devices due to its excellent charge transport properties.
Wirkmechanismus
The mechanism of action of 9-[4-(3,4-Dimethylphenoxy)butyl]carbazole is primarily related to its interaction with molecular targets through π-π stacking and hydrogen bonding interactions. These interactions facilitate the compound’s incorporation into organic electronic devices, enhancing their performance. In biological systems, the compound’s fluorescence properties allow it to act as a probe for studying cellular processes.
Vergleich Mit ähnlichen Verbindungen
9-Ethylcarbazole: Another carbazole derivative with similar electronic properties but different solubility and stability characteristics.
3,6-Dimethylcarbazole: Features methyl groups on the carbazole core, affecting its reactivity and applications.
9-Phenylcarbazole: Contains a phenyl group instead of a dimethylphenoxybutyl group, leading to different electronic and steric properties.
Uniqueness: 9-[4-(3,4-Dimethylphenoxy)butyl]carbazole stands out due to its unique combination of a carbazole core and a dimethylphenoxybutyl group, which imparts distinct electronic properties and enhances its suitability for specific applications in organic electronics and biological research.
Eigenschaften
IUPAC Name |
9-[4-(3,4-dimethylphenoxy)butyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c1-18-13-14-20(17-19(18)2)26-16-8-7-15-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h3-6,9-14,17H,7-8,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLQEDQYCIBVHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCN2C3=CC=CC=C3C4=CC=CC=C42)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
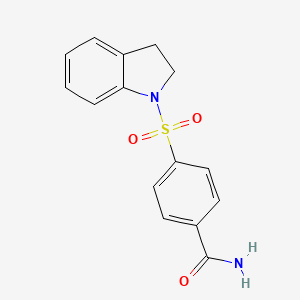
![methyl N-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-D-alaninate](/img/structure/B4953429.png)
![2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione](/img/structure/B4953442.png)
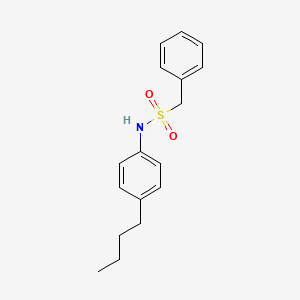
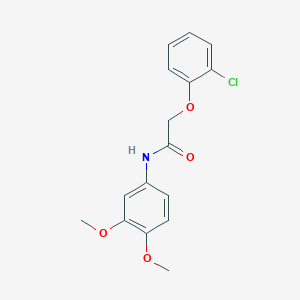
![[4-(2,6-Dimethylpyridin-4-yl)piperazin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone](/img/structure/B4953474.png)
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4953478.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-pyridinamine](/img/structure/B4953482.png)
![9-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4953491.png)
![N-(4-methoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B4953494.png)
![N-[(3-chlorophenyl)methyl]benzamide](/img/structure/B4953502.png)
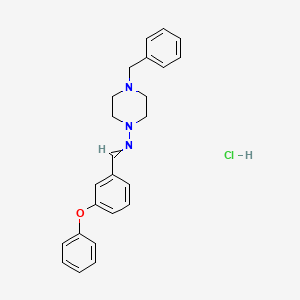
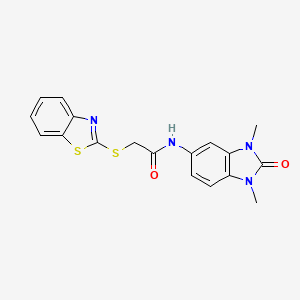
![methyl 5-methyl-2-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B4953510.png)
